molecular formula C22H25NO3 B6484213 (Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 929506-15-0

(Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B6484213
CAS No.: 929506-15-0
M. Wt: 351.4 g/mol
InChI Key: VQCZWRWJGKXEIE-MOSHPQCFSA-N
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Description

(Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, a diethylamino group, and an ethylbenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction using diethylamine and a suitable leaving group, such as a halide or tosylate.

    Formation of the Ethylbenzylidene Moiety: The ethylbenzylidene moiety can be introduced through a condensation reaction between the benzofuran derivative and 4-ethylbenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding ethylbenzyl derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Ethylbenzyl derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets in the body could lead to the development of new treatments for various diseases.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may enhance its binding affinity to these targets, while the benzofuran core and ethylbenzylidene moiety contribute to its overall bioactivity. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-7-((dimethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one
  • (Z)-7-((diethylamino)methyl)-2-(4-methylbenzylidene)-6-hydroxybenzofuran-3(2H)-one
  • (Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-methoxybenzofuran-3(2H)-one

Uniqueness

What sets (Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the diethylamino group, in particular, may enhance its solubility and bioavailability, making it a more effective candidate for various applications.

Properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-2-[(4-ethylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-4-15-7-9-16(10-8-15)13-20-21(25)17-11-12-19(24)18(22(17)26-20)14-23(5-2)6-3/h7-13,24H,4-6,14H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCZWRWJGKXEIE-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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